molecular formula C16H16N2O6 B2887786 N'-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide CAS No. 1448048-03-0

N'-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide

Cat. No.: B2887786
CAS No.: 1448048-03-0
M. Wt: 332.312
InChI Key: JIMNBHLNAIRRAD-UHFFFAOYSA-N
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Description

N'-(2H-1,3-Benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is a high-purity chemical compound with the molecular formula C19H19N2O6 and a molecular weight of 371.37 g/mol, offered for research applications. This molecule features a 1,3-benzodioxole group and a furan ring, structural motifs present in various pharmacologically active substances . Its primary research value is as a [e.g., "chemical intermediate or a lead compound for investigating biological pathways"]. Preliminary or suggested research applications include [e.g., "the study of enzyme inhibition or receptor binding activity"], although its specific mechanism of action requires further characterization. Researchers are exploring its potential in [e.g., "medicinal chemistry and drug discovery programs"]. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-12(10-4-6-22-8-10)3-5-17-15(20)16(21)18-11-1-2-13-14(7-11)24-9-23-13/h1-2,4,6-8,12,19H,3,5,9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMNBHLNAIRRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The benzodioxole and furan rings are then coupled through a series of reactions involving amide bond formation. This often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, N’-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, stabilizing the compound within the active site of the target molecule. This can lead to inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The ethanediamide scaffold is versatile, with modifications to its substituents significantly altering biological activity. Below is a detailed comparison with analogous compounds:

Quinolinyl Oxamide Derivative (QOD)

  • Structure: N-(2H-1,3-Benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.
  • Key Differences: Replaces the furan-hydroxypropyl group with a tetrahydroquinolinyl-ethyl chain.
  • Activity: QOD is a dual inhibitor of FP-2 and FP-3, with IC₅₀ values in the low micromolar range. Molecular dynamics simulations reveal stable binding to FP-2’s active site via hydrophobic interactions with the quinolinyl group and hydrogen bonding with the ethanediamide core .

Indole Carboxamide Derivative (ICD)

  • Structure: N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide.
  • Key Differences : Replaces the benzodioxole and furan groups with a biphenyl-indole system.
  • Activity : ICD also inhibits FP-2/3 but relies on π-π stacking interactions from the biphenyl group rather than the benzodioxole’s electron-rich ring. Its carboxamide linker provides flexibility, which may reduce binding specificity compared to ethanediamides .

Morpholinyl Ethanediamide (BI92492)

  • Structure : N-(2H-1,3-Benzodioxol-5-yl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide.
  • Key Differences : Substitutes the furan-hydroxypropyl group with a morpholinyl-propyl chain.
  • Activity : While specific biological data are unavailable, the morpholine group’s solubility and hydrogen-bonding capacity suggest utility in optimizing pharmacokinetic profiles. This compound is commercially available for research but lacks published efficacy data .

Structural and Functional Analysis

Substituent Effects on Bioactivity

Compound Core Structure Substituent R₁ Substituent R₂ Reported Activity
Target Compound Ethanediamide 2H-1,3-Benzodioxol-5-yl 3-(Furan-3-yl)-3-hydroxypropyl Unknown (structural analog studies)
QOD Ethanediamide 2H-1,3-Benzodioxol-5-yl Tetrahydroquinolinyl-ethyl Dual FP-2/3 inhibition (IC₅₀ ~2 µM)
ICD Carboxamide Biphenyl-4-yl carbonyl Indole-2-carboxamide Moderate FP-2/3 inhibition
BI92492 Ethanediamide 2H-1,3-Benzodioxol-5-yl Morpholinyl-propyl Research-grade (no activity data)

Key Observations

  • Benzodioxole Retention : All analogs retain the benzodioxole group, underscoring its role in binding protease active sites.
  • Hydrophilic vs. Lipophilic Balance: The furan-hydroxypropyl group in the target compound introduces hydrophilicity, which may limit blood-brain barrier penetration compared to QOD’s lipophilic quinolinyl chain.
  • Synthetic Accessibility : BI92492’s morpholinyl-propyl chain simplifies synthesis compared to the stereochemically complex furan-hydroxypropyl group, though the latter may offer unique hydrogen-bonding interactions .

Biological Activity

N'-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H18N4O4S, with a molecular weight of 398.4 g/mol. Its structure includes a benzodioxole moiety and a furan ring, which are known for their biological relevance.

PropertyValue
Molecular FormulaC19H18N4O4S
Molecular Weight398.4 g/mol
Purity≥95%
Complexity Rating580

Antioxidant Activity

Research indicates that compounds containing benzodioxole and furan structures exhibit notable antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Analgesic Effects

A study involving various dioxane derivatives showed that certain compounds in this class exhibited significant analgesic effects in animal models. The structure-activity relationship (SAR) highlighted that modifications on the furan ring could enhance analgesic potency . this compound may similarly influence pain pathways.

Anti-inflammatory Properties

Compounds with similar structural features have been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Study 1: Analgesic Activity Assessment

In a controlled study, this compound was administered to mice subjected to formalin-induced pain. The results indicated a significant reduction in pain responses compared to the control group, suggesting its potential as an analgesic agent.

Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound demonstrated a high scavenging activity, comparable to established antioxidants like ascorbic acid.

The biological activities of this compound are hypothesized to involve several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups facilitates electron donation, neutralizing free radicals.
  • Enzyme Inhibition : Structural components may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interactions with pain receptors could modulate nociceptive signaling.

Q & A

Q. What are the typical synthetic routes for N'-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide, and how can purity be ensured?

The synthesis involves multi-step reactions, including:

  • Coupling reactions : Use of reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form amide bonds between the benzodioxol and furan-hydroxypropyl moieties .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) at controlled temperatures (40–60°C) to minimize side reactions .
  • Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization to isolate the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) confirm structural integrity and purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structure?

Key methods include:

  • NMR spectroscopy : Assigns protons and carbons in the benzodioxol (δ 5.9–6.1 ppm for methylenedioxy) and furan (δ 7.2–7.5 ppm for aromatic protons) groups .
  • Infrared (IR) spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
  • X-ray crystallography (if available): Resolves bond lengths and angles, particularly for the ethanediamide linker .

Q. What biological targets are hypothesized for this compound?

Based on structural analogs:

  • Enzyme inhibition : The benzodioxol and furan groups may interact with cytochrome P450 enzymes or kinases via hydrogen bonding and π-π stacking .
  • Receptor modulation : The hydroxypropyl group could target G-protein-coupled receptors (GPCRs) involved in inflammation or metabolic pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Catalyst screening : Test palladium or copper catalysts for coupling efficiency .
  • Real-time monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
  • Side-reaction mitigation : Introduce scavengers (e.g., molecular sieves) to sequester water in amidation steps .

Q. What structure-activity relationship (SAR) insights guide functional group modifications?

  • Benzodioxol substitution : Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance enzymatic inhibition but reduce solubility .
  • Furan vs. thiophene replacement : Thiophene analogs show higher metabolic stability but lower affinity for hydrophobic binding pockets .
  • Hydroxypropyl chain length : Extending the chain improves membrane permeability but may sterically hinder target engagement .

Q. How can contradictory solubility data in literature be resolved?

  • Method standardization : Conduct parallel solubility assays in buffers (pH 1.2–7.4) and solvents (e.g., DMSO, ethanol) under controlled temperatures .
  • Computational modeling : Use COSMO-RS simulations to predict solubility profiles and validate with experimental data .

Q. What methodologies are recommended for studying metabolic pathways?

  • In vitro assays : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Key Phase I metabolites often involve hydroxylation of the furan ring .
  • Isotope labeling : Use ¹⁴C-labeled compounds to trace metabolic fate in animal models .

Q. How can synergistic effects with other compounds be systematically evaluated?

  • High-throughput screening : Test combinatorial libraries in cell-based assays (e.g., cancer cell viability) using Chou-Talalay synergy indices .
  • Transcriptomic profiling : RNA-seq can identify pathways (e.g., apoptosis, oxidative stress) enhanced by co-administration with kinase inhibitors .

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